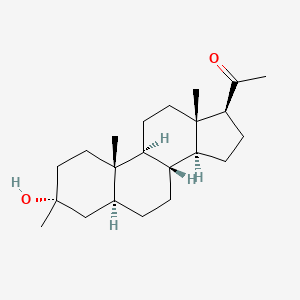

Ganaxolone

Beschreibung

This compound is a DEA Schedule V controlled substance. Substances in the DEA Schedule V have a low potential for abuse relative to substances listed in Schedule IV and consist primarily of preparations containing limited quantities of certain narcotics. It is a Depressants substance.

This compound is the 3β-methylated synthetic analog of [allopregnanolone], a metabolite of [progesterone]. This compound belongs to a class of compounds referred to as neurosteroids. Endogenous neurosteroids, which comprise certain metabolites of progesterone and deoxycorticosterone, bind potently and specifically to GABAA receptors to enhance their inhibitory effects, and are thus known to have anxiolytic, analgesic, anticonvulsant, sedative, hypnotic, and anesthetic properties. this compound, similar to its endogenous counterparts, is a positive allosteric modulator of GABAA receptors. It was approved under the brand name ZTALMY by the US FDA in March 2022 for the treatment of seizures associated with CDKL5 deficiency disorder (CDD), becoming the first FDA-approved treatment indicated specifically for CDD. In July 2023, this compound was also approved under the same brand name and for the same indication by the EMA.

This compound is a Neuroactive Steroid Gamma-Aminobutyric Acid A Receptor Positive Modulator. The mechanism of action of this compound is as a GABA A Receptor Positive Modulator.

This compound is an orally bioavailable synthetic analog of the neuroactive steroid allopregnanolone and positive allosteric modulator of the gamma-aminobutyric acid (GABA)-A receptor, with anxiolytic, sedative, antidepressant and anticonvulsant activities. Upon oral administration, this compound specifically targets and binds to the allosteric sites of the synaptic and extrasynaptic GABA-A receptor-chloride ionophore complex in the central nervous system (CNS). This leads to an increase in the opening of chloride channels, membrane hyperpolarization, increases the inhibitory effect of GABA on the CNS, and inhibits neurotransmission. This blocks seizure propagation and elevates seizure thresholds.

Eigenschaften

IUPAC Name |

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-14(23)17-7-8-18-16-6-5-15-13-20(2,24)11-12-21(15,3)19(16)9-10-22(17,18)4/h15-19,24H,5-13H2,1-4H3/t15-,16-,17+,18-,19-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTVWKLGGCQMBR-FLBATMFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@](C4)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046503 | |

| Record name | Ganaxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Low aqueous solubility | |

| Record name | Ganaxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

38398-32-2 | |

| Record name | Ganaxolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38398-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganaxolone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038398322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganaxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ganaxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GANAXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98WI44OHIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

190-198C | |

| Record name | Ganaxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ganaxolone in Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ganaxolone (3α-hydroxy-3β-methyl-5α-pregnan-20-one) is a synthetic analog of the endogenous neurosteroid allopregnanolone, developed as a targeted therapy for various seizure disorders.[1][2] Its primary mechanism of action is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter receptors in the central nervous system.[3][4] By enhancing GABAergic inhibition, this compound reduces neuronal hyperexcitability, a hallmark of epilepsy.[5] Unlike benzodiazepines, which primarily act on synaptic receptors, this compound modulates both synaptic and extrasynaptic GABA-A receptors, providing a broad and potent antiseizure effect.[6][7] This guide details the molecular interactions, downstream signaling effects, quantitative pharmacological data, and key experimental findings that define this compound's mechanism of action.

Core Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

This compound exerts its anticonvulsant effects by binding to a unique site on the GABA-A receptor complex, distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[1][4] This binding event does not open the receptor's chloride ion channel directly at therapeutic concentrations; instead, it potentiates the effect of the endogenous ligand, GABA.[3][8]

The binding of this compound induces a conformational change in the GABA-A receptor that increases the receptor's affinity for GABA and prolongs the opening of the associated chloride (Cl-) ion channel when GABA is bound.[3] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the neuronal membrane.[8] A hyperpolarized neuron is less likely to reach the threshold for firing an action potential, thereby producing an overall reduction in neuronal excitability and suppressing seizure activity.[5]

A key feature of this compound is its activity at both synaptic and extrasynaptic GABA-A receptors.[6][9][10]

-

Synaptic Receptors: These receptors, typically containing the γ2 subunit, mediate phasic (rapid, transient) inhibition in response to high concentrations of GABA released into the synapse.[2]

-

Extrasynaptic Receptors: These receptors, often containing the δ subunit, are located outside the synapse and are sensitive to lower, ambient concentrations of GABA. They mediate tonic (persistent) inhibition, which helps to set the overall excitability level of a neuron.[2][11]

During prolonged seizures, synaptic GABA-A receptors can become downregulated or internalized, reducing the efficacy of drugs that target them exclusively.[12] this compound's ability to also potentiate extrasynaptic receptors, which are less prone to this activity-dependent downregulation, may allow it to maintain inhibitory tone during prolonged seizure events like status epilepticus.[11][12]

More recent, preliminary research also suggests that this compound may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a mechanism that could restore cellular morphology and signaling pathways, such as TRKB/BDNF, that are disrupted in certain genetic epilepsies like CDKL5 deficiency disorder (CDD).[13] This potential secondary mechanism requires further investigation.

Quantitative Pharmacological Data

The interaction of this compound with GABA-A receptors and its resulting anticonvulsant activity have been quantified in numerous preclinical and clinical studies.

Table 1: Preclinical In Vitro & In Vivo Data

| Parameter | Value | Model System | Description | Reference |

| EC50 | 94 nM | Xenopus oocytes (α2β1γ2L receptors) | Concentration for half-maximal enhancement of GABA-evoked chloride currents. | [14] |

| EC50 | 122 nM | Xenopus oocytes (α3β1γ2L receptors) | Concentration for half-maximal enhancement of GABA-evoked chloride currents. | [14] |

| EC50 | 213 nM | Xenopus oocytes (α1β1γ2L receptors) | Concentration for half-maximal enhancement of GABA-evoked chloride currents. | [14] |

| IC50 | 80 nM | Rat brain membranes | Concentration for half-maximal inhibition of [35S]TBPS binding. | [15] |

| ED50 | 6.6 mg/kg, s.c. | Amygdala-kindled female mice | Dose for effective suppression of behavioral seizures in 50% of animals. | [16] |

| ED50 | 4.3 mg/kg, i.p. | Pentylenetetrazol (PTZ)-induced clonic seizures (mice) | Dose for effective seizure protection in 50% of animals. | [5] |

Table 2: Clinical Trial Efficacy Data

| Trial / Condition | This compound Efficacy | Placebo Efficacy | Key Outcome | Reference |

| Marigold (Phase 3) / CDKL5 Deficiency Disorder | 32.2% median reduction | 4.0% median reduction | 28-day major motor seizure frequency (p=0.002). | [17] |

| Phase 3 / CDKL5 Deficiency Disorder | ~30% average reduction | ~6.5% average reduction | 28-day seizure frequency. | [8] |

| RAISE (Phase 3) / Refractory Status Epilepticus | 80% of patients | 13% of patients | Status epilepticus cessation within 30 minutes (p<0.0001). | [7] |

| RAISE (Phase 3) / Refractory Status Epilepticus | 63% of patients | 51% of patients | No progression to IV anesthesia for 36 hours (p=0.162, not significant). | [7] |

| TrustTSC (Phase 3) / Tuberous Sclerosis Complex | 19.7% median reduction | (Not specified) | Change in 28-day seizure frequency (not statistically significant vs. placebo). | |

| Meta-Analysis / Refractory Epilepsy | RR = 1.60 | (Placebo is reference) | ≥50% reduction in mean seizure frequency (p=0.04). |

Key Experimental Methodologies

The mechanism of action of this compound has been elucidated through several key experimental paradigms.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This in vitro electrophysiology technique is fundamental for characterizing the direct effects of compounds on specific ion channel subtypes.

-

Objective: To measure the potentiation of GABA-induced chloride currents by this compound at specific, recombinant GABA-A receptor subtypes.

-

Methodology:

-

Preparation: Oocytes from the Xenopus laevis frog are harvested.

-

Expression: cRNA encoding specific human GABA-A receptor subunits (e.g., α1, β1, γ2L) is microinjected into the oocytes. The oocytes are then incubated for several days to allow for the expression and assembly of functional receptors on the cell membrane.

-

Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set level (e.g., -80 mV).

-

Drug Application: The oocyte is perfused with a solution containing a low concentration of GABA, which elicits a baseline chloride current. Subsequently, the oocyte is perfused with a solution containing both GABA and varying concentrations of this compound.

-

Analysis: The increase (potentiation) in the chloride current in the presence of this compound compared to the baseline GABA-only current is measured. This data is used to generate concentration-response curves and calculate EC50 values.[14]

-

Radioligand Binding Assay ([35S]TBPS)

This biochemical assay is used to determine a compound's ability to interact with the GABA-A receptor-chloride channel complex.

-

Objective: To measure this compound's affinity for its binding site by assessing its ability to displace a channel-binding radioligand.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized, and cell membranes rich in GABA-A receptors are isolated via centrifugation.[2]

-

Incubation: The prepared membranes are incubated with a solution containing [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a radioligand that binds within the GABA-A receptor's chloride channel pore.[8] The incubation is performed in the presence of varying concentrations of this compound.

-

Separation & Counting: The reaction is terminated, and the membranes are rapidly filtered to separate bound from unbound radioligand. The radioactivity retained on the filter, representing the amount of [35S]TBPS bound to the receptors, is measured using a scintillation counter.

-

Analysis: this compound, by allosterically modulating the receptor, inhibits the binding of [35S]TBPS. The data are used to calculate an IC50 value, which reflects the concentration of this compound required to inhibit 50% of the specific [35S]TBPS binding.[15]

-

Amygdala Kindling Model of Epilepsy

This in vivo model is used to evaluate the anticonvulsant efficacy of drugs in a model of temporal lobe epilepsy.

-

Objective: To determine the dose-dependent efficacy of this compound in suppressing established, focal-onset seizures that generalize.

-

Methodology:

-

Electrode Implantation: A stimulating electrode is surgically and stereotaxically implanted into the amygdala of a mouse or rat.[3]

-

Kindling Acquisition: The animal receives brief, low-intensity electrical stimulations daily. Initially, these stimulations cause no behavioral effect, but with repetition, they begin to elicit progressively longer and more severe seizures. This process is continued until the animal is "fully kindled," meaning each stimulation reliably produces a generalized tonic-clonic seizure.[14]

-

Drug Testing: Once fully kindled, animals are pre-treated with either vehicle or varying doses of this compound (e.g., 1.25-20 mg/kg).[4] After a set time, a stimulation is delivered to the amygdala.

-

Analysis: Seizure severity is scored based on a standardized scale (e.g., Racine's scale), and the duration of the seizure is recorded. This allows for the determination of an ED50, the dose of this compound that protects 50% of the animals from experiencing a generalized seizure.[4]

-

Conclusion

The core mechanism of action for this compound in epilepsy is its function as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors. By enhancing the natural inhibitory action of GABA, it effectively reduces the neuronal hyperexcitability that underlies seizure generation. This mechanism, supported by extensive quantitative preclinical data and confirmed by efficacy in clinical trials for specific epilepsy syndromes, establishes this compound as a significant therapeutic agent. Its unique ability to modulate extrasynaptic receptors may offer advantages in treating prolonged or refractory seizure states. Future research will continue to refine the understanding of its interaction with specific receptor subtypes and explore other potential mechanisms that may contribute to its therapeutic profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mouse Kindling Model of Perimenstrual Catamenial Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppression of behavioral and electrographic seizures in the mouse amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the anticonvulsant properties of this compound (CCD 1042; 3alpha-hydroxy-3beta-methyl-5alpha-pregnan-20-one), a selective, high-affinity, steroid modulator of the gamma-aminobutyric acid(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 10. Isobolographic Analysis of Antiseizure Activity of the GABA Type A Receptor-Modulating Synthetic Neurosteroids Brexanolone and this compound with Tiagabine and Midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]

- 13. Modulation of 35S-TBPS binding by GABAergic drugs in the cerebral cortex of newborn and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ganaxolone as a GABAA Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of ganaxolone, a synthetic neuroactive steroid that functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor. It covers the core mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound is a synthetic analog of the endogenous neurosteroid allopregnanolone.[1][2] Its primary mechanism of action is the potentiation of GABAergic inhibition through positive allosteric modulation of the GABAA receptor.[1] Unlike benzodiazepines or barbiturates, this compound binds to a distinct site on the GABAA receptor complex.[2][3] This binding enhances the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system, by increasing the receptor's affinity for GABA and prolonging the opening of the associated chloride ion channel.[1] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire and thus reducing neuronal excitability.[1][4]

A key feature of this compound is its activity at both synaptic and extrasynaptic GABAA receptors.[5][6] Extrasynaptic receptors are known to mediate tonic inhibition, a persistent form of inhibitory signaling. During prolonged seizure activity, synaptic GABAA receptors can be downregulated, but extrasynaptic receptors are more resistant to this change.[6] this compound's ability to modulate both receptor types may contribute to its efficacy in conditions like status epilepticus.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Potency and Efficacy of this compound

| Parameter | Species/System | Receptor/Model | Value | Reference(s) |

| Binding Affinity | ||||

| IC50 (vs. [35S]TBPS) | Rat Brain Membranes | GABAA Receptor-Chloride Channel | 80 nM | [7] |

| EC50 (enhancement) | Rat Brain Membranes | [3H]muscimol binding (GABA site) | 86 nM | [7] |

| EC50 (enhancement) | Rat Brain Membranes | [3H]flunitrazepam binding (BZD site) | 125 nM | [7] |

| Functional Potency | ||||

| EC50 (potentiation) | Xenopus Oocytes | Human α1β1γ2L GABAA Receptors | 213 nM | |

| EC50 (potentiation) | Xenopus Oocytes | Human α2β1γ2L GABAA Receptors | 94 nM | |

| EC50 (potentiation) | Xenopus Oocytes | Human α3β1γ2L GABAA Receptors | 122 nM | |

| In Vivo Efficacy | ||||

| ED50 (vs. PTZ) | Mouse | Pentylenetetrazol-induced clonic seizures | 4.3 mg/kg, i.p. | [7] |

| ED50 (vs. PTZ) | Rat | Pentylenetetrazol-induced clonic seizures | 7.8 mg/kg, i.p. | [8] |

| ED50 (vs. Bicuculline) | Mouse | Bicuculline-induced seizures | 4.6 mg/kg, i.p. | [7] |

| ED50 (vs. MES) | Mouse | Maximal Electroshock-induced tonic seizures | 29.7 mg/kg, i.p. | [7] |

| ED50 (Kindled Seizures) | Rat | Corneal kindled stage 5 seizures | 4.5 mg/kg, i.p. | [9] |

Table 2: Clinical Pharmacokinetics of this compound (Oral & IV)

| Parameter | Population | Dose / Route | Value | Reference(s) |

| Oral Administration | ||||

| Tmax (Median) | Healthy Adults | Single Oral Dose | 2-3 hours | [10] |

| Cmax (Steady State) | Healthy Adults | 50 mg BID | 32 ng/mL | [11] |

| Cmax (Steady State) | Healthy Adults | 500 mg BID | 376 ng/mL | [11] |

| Food Effect | Healthy Adults | Oral Suspension | ~3-fold increase in Cmax and ~2-fold increase in AUC with a high-fat meal. | [10] |

| Intravenous (IV) Administration | ||||

| Tmax (Median) | Healthy Volunteers | 10 or 30 mg over 5 min | 5 minutes | [5] |

| Tmax (Median) | Healthy Volunteers | 6 mg bolus + 20 mg/h infusion | ~3 hours | [5] |

| Cmax | Healthy Volunteers | 10 mg over 5 min | 73.8 ng/mL | [5] |

| Cmax | Healthy Volunteers | 30 mg over 5 min | 1240 ng/mL | [5] |

Table 3: Clinical Efficacy of this compound in Seizure Reduction

| Indication | Study | Treatment Arm | Placebo Arm | Endpoint | Reference(s) |

| CDKL5 Deficiency Disorder (CDD) | Marigold (Phase 3) | 32.2% median reduction | 4.0% median reduction | 28-day major motor seizure frequency | [12] |

| Refractory Status Epilepticus (RSE) | RAISE (Phase 3) | 80% cessation | 13% cessation | Status epilepticus cessation within 30 minutes | [13] |

| Adult Focal Onset Seizures | Phase 3 | 21.28% median reduction | 10.25% median reduction | 28-day seizure frequency (missed primary endpoint) | [14] |

Experimental Protocols

This section details methodologies for key experiments used to characterize this compound's activity.

This protocol is used to measure the potentiation of GABA-evoked chloride currents by this compound on specific recombinant GABAA receptor subtypes.

-

Oocyte Preparation: Harvest stage V-VI oocytes from adult female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in Ca2+-free OR-2 solution) for 1-2 hours.

-

cRNA Injection: Inject each oocyte with cRNA encoding the desired human GABAA receptor subunits (e.g., α1, β1, γ2L). Typically, 5-50 ng of total cRNA is injected per oocyte. Incubate the injected oocytes for 1-4 days at 18°C in Barth's solution supplemented with antibiotics.

-

Recording Setup: Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution. Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV.

-

GABA Application: Apply GABA at a concentration that elicits a small, consistent current (typically the EC5-10 concentration). This is the control response.

-

This compound Co-application: After a washout period, co-apply the same EC5-10 concentration of GABA with varying concentrations of this compound (e.g., 1 nM to 10 µM).

-

Data Analysis: Measure the peak current amplitude for each application. Calculate the potentiation as the percentage increase in current amplitude in the presence of this compound compared to the GABA-only control. Plot the percent potentiation against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[7]

This competitive binding assay measures this compound's ability to inhibit the binding of t-butylbicyclophosphorothionate ([35S]TBPS), a ligand that binds within the GABAA receptor's chloride channel pore.

-

Membrane Preparation: Homogenize whole rat brains (minus cerebellum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptic membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[15][16]

-

Assay Incubation: In a final volume of 0.5 mL, combine the prepared membrane protein (100-200 µg), a fixed concentration of [35S]TBPS (e.g., 2 nM), and varying concentrations of this compound (e.g., 1 nM to 100 µM).

-

Defining Non-specific Binding: In a parallel set of tubes, add a high concentration of an unlabeled competing ligand (e.g., 10 µM picrotoxin) to determine non-specific binding.

-

Incubation: Incubate all tubes at 25°C for 90 minutes to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by several washes with ice-cold buffer to separate bound from free radioligand.

-

Quantification and Analysis: Measure the radioactivity trapped on the filters using liquid scintillation counting. Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data and calculate the IC50 value.[7]

This is a standard screening model for anticonvulsant drugs, assessing their ability to raise the seizure threshold.

-

Animals: Use adult male Wistar rats (200-250 g) or Swiss mice (25-30 g).[8][17]

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, i.p.). Dosing should occur at a specified time before PTZ challenge to coincide with peak drug effect (e.g., 15-30 minutes for i.p. administration).[4]

-

Seizure Induction: Administer a subcutaneous (s.c.) or i.p. injection of PTZ at a dose known to reliably induce clonic seizures in control animals (e.g., 85 mg/kg, s.c., in mice).[7]

-

Observation: Immediately after PTZ injection, place each animal in an individual observation cage and observe for 30 minutes.

-

Scoring: The primary endpoint is the presence or absence of a generalized clonic seizure lasting at least 5 seconds. A common alternative is to measure the latency to the first myoclonic twitch or generalized seizure.

-

Data Analysis: For the quantal endpoint (presence/absence of seizure), calculate the percentage of animals protected at each dose of this compound. Use probit analysis to determine the median effective dose (ED50), the dose that protects 50% of the animals from seizures.[7][8]

Signaling Pathways and Visualizations

This compound enhances the natural inhibitory signaling of the GABAergic system. The following diagrams illustrate the core signaling pathway and a typical experimental workflow.

The diagram below illustrates the GABAergic synapse and the modulatory effect of this compound. GABA released from the presynaptic terminal binds to the GABAA receptor, opening its chloride channel. This compound, binding to its allosteric site, enhances this process, leading to increased chloride influx and stronger postsynaptic inhibition.

Caption: Modulation of the GABAA receptor signaling pathway by this compound.

This diagram outlines the logical flow of an in vivo experiment to determine the ED50 of this compound in a chemically-induced seizure model.

Caption: Workflow for determining the anticonvulsant ED50 of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Suppression of Behavioral and Electrographic Seizures in the Mouse Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intravenous this compound: Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Characterization of the anticonvulsant properties of this compound (CCD 1042; 3alpha-hydroxy-3beta-methyl-5alpha-pregnan-20-one), a selective, high-affinity, steroid modulator of the gamma-aminobutyric acid(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 11. Initial human experience with this compound, a neuroactive steroid with antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Marinus Pharmaceuticals, Inc. - this compound Achieves Primary Endpoint in Phase 3 Trial for CDKL5 Deficiency Disorder (CDD), a Rare Form of Genetic Epilepsy [ir.marinuspharma.com]

- 13. neurologylive.com [neurologylive.com]

- 14. Marinus Pharmaceuticals, Inc. - Marinus Pharmaceuticals Announces Top-Line Results from Phase 3 Trial in Adult Focal Onset Seizures [ir.marinuspharma.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. PDSP - GABA [kidbdev.med.unc.edu]

- 17. researchgate.net [researchgate.net]

The Dual Modulatory Role of Ganaxolone on Synaptic and Extrasynaptic GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganaxolone, a synthetic analog of the endogenous neurosteroid allopregnanolone, is a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] Its distinctive mechanism of action, involving the potentiation of both synaptic and extrasynaptic GABA-A receptors, sets it apart from traditional GABAergic modulators like benzodiazepines, which primarily target synaptic receptors.[1] This dual action allows this compound to enhance both phasic and tonic inhibition, leading to a robust reduction in neuronal hyperexcitability. This technical guide provides an in-depth exploration of this compound's interaction with synaptic and extrasynaptic GABA-A receptors, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant experimental workflows.

Introduction: The GABAergic System and Neuronal Inhibition

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). GABA-A receptors, ligand-gated ion channels permeable to chloride ions, are central to mediating fast inhibitory neurotransmission. These receptors are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ). The specific subunit composition determines the receptor's pharmacological and physiological properties, as well as its localization.

GABAergic inhibition is broadly categorized into two forms:

-

Phasic Inhibition: Mediated by synaptic GABA-A receptors , which are typically composed of α(1-3), β, and γ subunits.[4] These receptors are activated by high concentrations of GABA released into the synaptic cleft, leading to transient inhibitory postsynaptic currents (IPSCs).

-

Tonic Inhibition: Mediated by extrasynaptic GABA-A receptors , which are often enriched with α(4), α(5), or α(6) and δ subunits.[4][5] These receptors have a high affinity for GABA and are persistently activated by low ambient concentrations of the neurotransmitter in the extracellular space, generating a continuous inhibitory tone.

This compound's ability to modulate both forms of inhibition provides a comprehensive mechanism for controlling neuronal excitability, making it a promising therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2]

This compound's Mechanism of Action: A Dual Modulator

This compound is a synthetic 3β-methylated analog of allopregnanolone.[1] This structural modification prevents its metabolism to hormonally active compounds and enhances its stability.[1] It acts as a positive allosteric modulator of GABA-A receptors, binding to a site distinct from those of GABA, benzodiazepines, and barbiturates.[1][6]

Modulation of Synaptic GABA-A Receptors

Similar to other neurosteroids, this compound potentiates the action of GABA at synaptic GABA-A receptors. This leads to an increase in the amplitude and duration of IPSCs, thereby strengthening phasic inhibition. This effect is crucial for dampening acute episodes of neuronal hyperexcitability.

Modulation of Extrasynaptic GABA-A Receptors

A key feature of this compound is its potent modulation of extrasynaptic GABA-A receptors, particularly those containing the δ subunit.[7][8] These receptors are highly sensitive to neurosteroids.[8] By enhancing the activity of these receptors, this compound significantly increases tonic inhibition.[8] This persistent inhibitory current helps to stabilize the neuronal membrane potential, making it less likely for neurons to reach the threshold for firing an action potential. This sustained level of inhibition is critical in preventing the initiation and spread of seizure activity.[1]

The preferential potentiation of tonic inhibition by this compound is a key differentiator from other GABAergic drugs and is thought to be a major contributor to its broad-spectrum anticonvulsant activity.[1][8]

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data regarding this compound's efficacy at different GABA-A receptor subtypes.

Table 1: Potentiation of GABA-Evoked Currents by this compound in Recombinant Human GABA-A Receptors Expressed in Xenopus Oocytes

| GABA-A Receptor Subtype | This compound EC50 (µM) | Allopregnanolone EC50 (µM) | Reference |

| α1β2γ2L | 1.6 ± 0.3 | 0.9 ± 0.1 | [9] |

| α2β2γ2L | 0.5 ± 0.05 | 0.4 ± 0.07 | [9] |

EC50 values represent the concentration of the compound that produces 50% of its maximal potentiation of the GABA-evoked current.

Table 2: Anticonvulsant Activity of this compound in a Mouse Amygdala Kindling Model

| Parameter | This compound ED50 (mg/kg) | Reference |

| Suppression of Behavioral Seizures | 6.6 | [10] |

ED50 represents the dose of the drug that is effective in 50% of the animals tested.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Modulation of GABAergic Inhibition

References

- 1. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the synthetic neurosteroid this compound on seizure activity and behavioral deficits in an Angelman syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Review in Epileptic Seizures Associated with Cyclin-Dependent Kinase-Like 5 Deficiency Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. This compound: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alcohol and this compound Suppress Tremor via Extra-Synaptic GABAA Receptors in the Harmaline Model of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extrasynaptic GABAA receptors: Their function in the CNS and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Suppression of Behavioral and Electrographic Seizures in the Mouse Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]

Ganaxolone's relationship to the neurosteroid allopregnanolone.

An In-depth Technical Guide on the Core Relationship Between Ganaxolone and the Neurosteroid Allopregnanolone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroactive steroids are potent modulators of neuronal excitability, primarily through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. Allopregnanolone (3α-hydroxy-5α-pregnan-20-one), an endogenous metabolite of progesterone, is a key neurosteroid that plays a significant role in regulating anxiety, mood, and seizure susceptibility.[1] Despite its potent activity, the therapeutic potential of exogenous allopregnanolone is limited by its rapid metabolism and poor oral bioavailability.[2] To overcome these pharmacokinetic limitations, this compound (3α-hydroxy-3β-methyl-5α-pregnan-20-one), a synthetic analog, was developed.[2] This technical guide provides a detailed comparison of this compound and allopregnanolone, focusing on their structural relationship, mechanism of action, comparative pharmacology, and the experimental methodologies used for their characterization.

Structural Relationship and Mechanism of Action

This compound is the 3β-methylated synthetic analog of allopregnanolone.[3][4] This single structural modification—the addition of a methyl group at the 3β position—is critical. It sterically hinders the oxidation of the 3α-hydroxyl group, a primary metabolic pathway that inactivates allopregnanolone.[2][3][5] This increased metabolic stability enhances this compound's pharmacokinetic profile without sacrificing the core pharmacodynamic properties of the parent molecule.[2]

Both this compound and allopregnanolone are potent positive allosteric modulators of the GABA-A receptor.[6][7][[“]] They bind to a unique site on the receptor, distinct from those for benzodiazepines, barbiturates, and GABA itself.[3][9] This binding enhances the effect of GABA, increasing the flow of chloride ions into the neuron.[6][10] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, leading to a decrease in neuronal excitability.[3][6][11] A key feature of their mechanism is the ability to modulate both synaptic and extrasynaptic GABA-A receptors, which may provide more robust and stable inhibitory effects compared to drugs that only target synaptic receptors.[3][11][12]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters comparing this compound and allopregnanolone.

Table 1: Physicochemical Properties

| Property | This compound | Allopregnanolone | Citation(s) |

|---|---|---|---|

| Chemical Formula | C22H36O2 | C21H34O2 | [11] |

| Molar Mass | 332.528 g·mol−1 | 318.5 g/mol (approx.) | [11] |

| Key Structural Feature | 3β-methylated analog of allopregnanolone | Endogenous progesterone metabolite |[3][13] |

Table 2: Comparative Pharmacodynamics at GABA-A Receptors

| Parameter | This compound | Allopregnanolone | Receptor Subtype / Assay | Citation(s) |

|---|---|---|---|---|

| EC50 (GABA Potentiation) | 114.8 nM | 71.3 nM | α1β3γ2 / Patch Clamp Assay | [12] |

| EC50 (GABA Potentiation) | 20 nM | 1.7 nM | α1β3γ2 / Potentiometric Dye Assay | [12] |

| EC50 (Direct Activation) | 24 nM | 9 nM | α1β3γ2 / Potentiometric Dye Assay | [12] |

| EC50 (Direct Activation) | 40 nM | 27 nM | α4β3δ / Potentiometric Dye Assay | [12] |

| EC50 (GABA Potentiation) | 0.5 µM | 0.4 µM | α1β2γ2L / Oocyte Expression | [14] |

| EC50 (GABA Potentiation) | 1.6 µM | 0.9 µM | α2β2γ2L / Oocyte Expression |[14] |

Note: Allopregnanolone is modestly more potent than this compound, though both exhibit similar maximal efficacy.[12] Potency can vary based on the specific receptor subunit composition and the experimental assay used.

Table 3: Comparative Pharmacokinetics in Mice (Intramuscular Administration)

| Parameter | This compound | Allopregnanolone | Citation(s) |

|---|---|---|---|

| Plasma Cmax | 550 ng/mL | 645 ng/mL | [7][[“]][15] |

| Terminal Half-life (t½) | 25 minutes | 16 minutes | [7][[“]][15] |

| Clearance (CL) | 8.35 L/kg/h | 12.88 L/kg/h | [7][[“]][15] |

| Volume of Distribution (Vd) | 5.07 L/kg | 4.95 L/kg | [7][[“]][15] |

| Bioavailability (F) | 95% | 97% | [7][[“]][15] |

| Brain vs. Plasma Exposure | ~3-fold greater in brain | ~3-fold greater in brain |[7][12] |

Experimental Protocols

Protocol: Radioligand Binding Assay for GABA-A Receptor

This assay determines the affinity of a compound for a specific receptor site by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the crude membrane fraction by high-speed centrifugation. Wash the pellet multiple times by resuspension and centrifugation in a Tris-HCl buffer to remove endogenous GABA and other interfering substances.

-

Binding Reaction: In a reaction tube, combine the prepared brain membranes, a radiolabeled ligand specific for the neurosteroid binding site (e.g., [³H]t-butylbicycloorthobenzoate or a similar ligand), and varying concentrations of the unlabeled test compound (this compound or allopregnanolone). Include control tubes with no competitor (for total binding) and with a high concentration of an unlabeled standard (for non-specific binding).

-

Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through GABA-A receptor channels in response to GABA and its modulation by this compound or allopregnanolone.

-

Cell Preparation: Use cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK-293) transiently or stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2).

-

Recording Setup: Place the cell-containing coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (extracellular fluid).

-

Patch-Clamp: Fabricate a glass micropipette with a tip resistance of 3-5 MΩ when filled with an internal solution containing a high chloride concentration. Under visual guidance, form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV) using a patch-clamp amplifier.

-

Drug Application: Apply a low concentration of GABA (typically the EC5-EC10) to the cell using a rapid perfusion system to elicit a baseline inward chloride current.

-

Modulator Co-application: Co-apply the baseline GABA concentration with varying concentrations of this compound or allopregnanolone and record the potentiated current.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the modulator. Calculate the percentage potentiation for each concentration. Plot the percentage potentiation against the logarithm of the modulator concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal potentiation) and the maximum efficacy.

Visualizations: Signaling Pathways and Logical Workflows

GABA-A Receptor Signaling Pathway

Caption: Positive allosteric modulation of the GABA-A receptor.

Rational Drug Design Workflow: From Allopregnanolone to this compound

Caption: Rational drug design workflow for this compound.

Conclusion

This compound is a rationally designed, synthetic analog of the endogenous neurosteroid allopregnanolone.[3][6] The strategic addition of a 3β-methyl group successfully mitigates the primary metabolic liability of allopregnanolone, resulting in a longer half-life and an improved pharmacokinetic profile suitable for therapeutic use.[3][5][7] While retaining the potent positive allosteric modulatory activity at the GABA-A receptor, this compound has demonstrated clinical efficacy in treating seizure disorders, leading to its approval for conditions such as CDKL5 deficiency disorder.[11][16] The comparative study of these two molecules provides a clear example of successful neuropharmacological drug development, transforming a potent endogenous modulator into a viable therapeutic agent.

References

- 1. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound for management of seizures associated with CDKL5 deficiency disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3β-Methyl-Neurosteroid Analogs Are Preferential Positive Allosteric Modulators and Direct Activators of Extrasynaptic δ-Subunit γ-Aminobutyric Acid Type A Receptors in the Hippocampus Dentate Gyrus Subfield - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Anti-apoptotic Actions of Allopregnanolone and this compound Mediated Through Membrane Progesterone Receptors (PAQRs) in Neuronal Cells [frontiersin.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Intramuscular allopregnanolone and this compound in a mouse model of treatment-resistant status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. This compound: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA receptor - Wikipedia [en.wikipedia.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Intramuscular Allopregnanolone and this compound in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ZTALMY® (this compound) Phase 3 Marigold Trial Results | ACNR [acnr.co.uk]

Preclinical Anticonvulsant Properties of Ganaxolone: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ganaxolone (3α-hydroxy-3β-methyl-5α-pregnan-20-one) is a synthetic analog of the endogenous neurosteroid allopregnanolone.[1] It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing inhibitory neurotransmission.[2][3] Preclinical studies have demonstrated its potent, broad-spectrum anticonvulsant activity across a diverse range of animal models, including those for generalized, partial, and treatment-resistant seizures.[2][3] This document provides a comprehensive overview of the preclinical data supporting this compound's anticonvulsant properties, detailing its mechanism of action, efficacy in various seizure models, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its anticonvulsant effects by modulating the GABA-A receptor complex, the primary mediator of inhibitory neurotransmission in the central nervous system.[3] It binds to a unique site on the receptor, distinct from those of benzodiazepines and barbiturates.[3] This binding potentiates the effect of GABA, increasing the flow of chloride ions into the neuron. This leads to hyperpolarization of the neuronal membrane, which raises the seizure threshold and suppresses neuronal hyperexcitability.

A key feature of this compound is its ability to modulate both synaptic and extrasynaptic GABA-A receptors.[4][5] Synaptic receptors mediate rapid, "phasic" inhibition in response to GABA release, while extrasynaptic receptors, often containing δ-subunits, mediate a persistent "tonic" inhibition that stabilizes neuronal membrane potential.[6][7] By enhancing both forms of inhibition, this compound provides robust control over neuronal excitability.[8]

Preclinical Efficacy in Seizure Models

This compound has been evaluated in numerous well-validated animal models of epilepsy, demonstrating efficacy against both acute, induced seizures and in chronic epilepsy models that mimic human conditions.

Efficacy in Acute Chemically- and Electrically-Induced Seizure Models

These models are standard for the initial screening of potential anticonvulsant compounds. This compound shows potent activity against seizures induced by GABA-A receptor antagonists (pentylenetetrazol, bicuculline) and in the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures.[2][9]

| Model | Species | Route | ED₅₀ (mg/kg) | Citation(s) |

| Pentylenetetrazol (PTZ) | Mouse | i.p. | 4.3 | |

| Pentylenetetrazol (PTZ) | Rat | i.p. | 7.8 | |

| Pentylenetetrazol (PTZ) | Rat | p.o. | 21.0 | [10] |

| Maximal Electroshock (MES) | Mouse | i.p. | 29.7 | [2] |

| Bicuculline | Mouse | i.p. | 4.6 | [2] |

| t-Butylbicyclophosphorothionate (TBPS) | Mouse | i.p. | 11.7 | [2] |

| Aminophylline | Mouse | i.p. | 11.5 | [2] |

| Flurothyl | Rat (PN15) | i.p. | Dose-dependent protection | [11] |

Efficacy in Chronic Epilepsy Models

Chronic models, such as kindling, are considered more representative of human epilepsy, particularly temporal lobe epilepsy.[1] this compound demonstrates significant efficacy in these models, suppressing established seizures at non-sedating doses.

| Model | Species | Endpoint | Route | ED₅₀ or Effect | Citation(s) |

| Amygdala Kindling | Mouse | Behavioral Seizures | s.c. | ED₅₀: 6.6 mg/kg | [1][12] |

| Amygdala Kindling | Mouse | Afterdischarge Duration | s.c. | ED₅₀: 11.0 mg/kg | [1] |

| Corneal Kindling | Rat | Stage 5 Seizures | i.p. | ED₅₀: 4.5 mg/kg | [2] |

| Angelman Syndrome Model | Mouse | Seizure Number | - | 45% reduction (3-day Rx) | [13] |

| Angelman Syndrome Model | Mouse | Seizure Number | - | 70% reduction (4-week Rx) | [13] |

| Catamenial Epilepsy Model (Neurosteroid Withdrawal) | Rat | PTZ Seizure Protection | i.p. | ED₅₀: 1.2 mg/kg (vs. 3.5 in controls) | [14] |

Notably, this compound's potency was significantly increased in a rat model of catamenial epilepsy following neurosteroid withdrawal, supporting its potential as a targeted therapy for seizures associated with hormonal fluctuations.[14]

Efficacy in Models of Status Epilepticus and Infantile Spasms

This compound has been tested in models of severe, treatment-resistant seizure conditions.

| Model | Species | Route | Dose & Effect | Citation(s) |

| Status Epilepticus (TETS-induced) | Mouse | i.m. | 3 mg/kg terminated SE in 75% of animals | [4][5] |

| Infantile Spasms (NMDA-induced) | Rat | i.p. | 50 mg/kg significantly decreased spasm incidence | [15] |

In-efficacy in Absence Seizure Models

In contrast to its broad efficacy in other models, studies have shown that this compound can exacerbate seizures in animal models of absence epilepsy, such as the low-dose pentylenetetrazol (PTZ) and gamma-hydroxybutyric acid (GHB) models in rats.[16] This suggests that augmenting GABA-A receptor function via neurosteroids may worsen absence seizures, a finding that helps to define its specific clinical utility.[16]

Neurotoxicity and Therapeutic Index

An essential aspect of preclinical evaluation is determining the separation between efficacious and adverse-effect doses. Neurotoxicity is often assessed using the Rotorod test, which measures motor coordination.

| Test | Species | Route | TD₅₀ (mg/kg) | Citation(s) |

| Rotorod | Mouse | i.p. | 33.4 | |

| Rotorod | Rat | i.p. | 14.2 | [2] |

The Protective Index (PI), calculated as the ratio of the toxic dose (TD₅₀) to the effective dose (ED₅₀), indicates the therapeutic window. For this compound in mice against PTZ-induced seizures, the PI is 7.8 (33.4 / 4.3), comparing favorably with other anticonvulsants.[2] In the rat corneal kindling model, this compound was effective at doses well below those that caused ataxia.[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies are crucial for understanding a drug's absorption, distribution, metabolism, and excretion. In a mouse model of status epilepticus, intramuscular administration of this compound was shown to be rapidly absorbed and to achieve significant brain exposure.

| Parameter | Value | Citation(s) |

| Route of Administration | Intramuscular (i.m.) | [4][5] |

| Dose | 3 mg/kg | [4][5] |

| Cₘₐₓ (Plasma) | 550 ng/mL | [4][5] |

| t₁/₂ (Terminal half-life) | 25 minutes | [4][5] |

| Bioavailability (F) | 95% | [4][5] |

| Brain vs. Plasma Exposure | ~3-fold greater in brain | [4][5] |

Key Experimental Protocols

The following are generalized protocols for key preclinical models used to evaluate this compound. Specific parameters may vary between studies.

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to identify compounds effective against myoclonic and generalized seizures.[17][18]

-

Animal Selection: Male ICR mice (20-25 g) are commonly used.[17]

-

Acclimation: Animals are acclimated to the laboratory environment for at least one week.[17]

-

Grouping: Animals are randomly assigned to vehicle control and this compound treatment groups.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before PTZ injection (e.g., 30 minutes for i.p.).[17]

-

Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).[17]

-

Observation: Each animal is placed in an individual observation chamber for 30 minutes.[17] Key parameters recorded are:

-

Latency to the first clonic seizure.

-

Seizure severity (e.g., using the Racine scale).

-

Presence or absence of tonic hindlimb extension.

-

Mortality within 24 hours.

-

-

Data Analysis: The dose required to protect 50% of the animals from a specific seizure endpoint (ED₅₀) is calculated.

Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is highly predictive of activity against generalized tonic-clonic seizures.[9][17]

-

Animal Selection: Male Sprague-Dawley rats (150-200 g) or mice are used.[17]

-

Acclimation and Grouping: As described in the PTZ protocol.

-

Drug Administration: this compound or vehicle is administered at a set time before the stimulus.

-

MES Induction: A topical anesthetic is applied to the animal's eyes. An electrical stimulus (e.g., 50/60 Hz for 0.2 seconds) is delivered via corneal electrodes.[18]

-

Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting longer than 3 seconds.

-

Data Analysis: The ED₅₀ is determined as the dose that prevents tonic hindlimb extension in 50% of the animals.

Protocol: Amygdala Kindling Model

This is a chronic model of temporal lobe epilepsy that evaluates a drug's effect on established, focal-onset seizures that generalize.[1]

-

Surgery: Animals (e.g., female C57BL mice) are anesthetized and a bipolar electrode is stereotaxically implanted into the amygdala.[1][12] Animals are allowed to recover for at least one week.

-

Kindling Induction: A daily, brief (e.g., 1-second) electrical stimulus is delivered at an intensity just sufficient to elicit an afterdischarge (electrographic seizure).

-

Seizure Scoring: Behavioral seizures are scored daily (e.g., using Racine's scale). The stimulation continues until animals reliably exhibit the most severe seizure score (fully kindled state).[1]

-

Drug Testing: Once fully kindled, animals undergo test trials. On a test day, an animal is pretreated with a specific dose of this compound (s.c.) or vehicle 15 minutes prior to stimulation.[1]

-

Observation: Behavioral seizure score and the duration of the electrographic afterdischarge are recorded.

-

Data Analysis: Dose-response curves are generated to determine the ED₅₀ for suppression of behavioral seizures and afterdischarge duration.[1]

Conclusion

The extensive preclinical data available for this compound strongly support its profile as a potent anticonvulsant with a novel mechanism of action. Its efficacy in a wide array of animal models, particularly chronic models of partial epilepsy and treatment-resistant status epilepticus, highlights its potential clinical utility.[2][3][4] The favorable therapeutic index and well-characterized GABA-A modulatory mechanism provide a solid foundation for its continued development for challenging seizure disorders.[2] The notable exception of efficacy in absence seizure models further refines its potential application in specific epilepsy syndromes.

References

- 1. This compound Suppression of Behavioral and Electrographic Seizures in the Mouse Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the anticonvulsant properties of this compound (CCD 1042; 3alpha-hydroxy-3beta-methyl-5alpha-pregnan-20-one), a selective, high-affinity, steroid modulator of the gamma-aminobutyric acid(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel positive allosteric modulator of the GABA(A) receptor complex for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intramuscular allopregnanolone and this compound in a mouse model of treatment-resistant status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intramuscular Allopregnanolone and this compound in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of Anticonvulsant and Antiepileptogenic Neurosteroids in the Pathophysiology and Treatment of Epilepsy [frontiersin.org]

- 7. Neurosteroid Modulation of Synaptic and Extrasynaptic GABAA Receptors of the Mouse Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Potential of Neurosteroids for CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of this compound on flurothyl seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound suppression of behavioral and electrographic seizures in the mouse amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. angelmansyndromenews.com [angelmansyndromenews.com]

- 14. Enhanced anticonvulsant activity of this compound after neurosteroid withdrawal in a rat model of catamenial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. THE-EFFECT-OF-GANAXOLONE-ON-ANIMAL-MODEL-OF-CRYPTOGENIC-INFANTILE-SPASMS [aesnet.org]

- 16. This compound, a selective, high-affinity steroid modulator of the gamma-aminobutyric acid-A receptor, exacerbates seizures in animal models of absence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. ijpp.com [ijpp.com]

Ganaxolone's Therapeutic Potential in Angelman Syndrome: A Technical Review of Preclinical Mouse Model Studies

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical efficacy of ganaxolone in mouse models of Angelman syndrome (AS), a rare and severe neurogenetic disorder. The findings summarized herein offer a comprehensive overview for researchers, scientists, and drug development professionals, detailing the quantitative outcomes, experimental methodologies, and underlying mechanisms of action.

Angelman syndrome is characterized by severe developmental delays, motor impairment, and a high incidence of seizures.[1] A key pathological feature of AS is a dysfunction in GABAergic signaling, the primary inhibitory neurotransmitter system in the brain.[1] This has led to the investigation of this compound, a synthetic analog of the neurosteroid allopregnanolone, which acts as a positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors.[2][3] By enhancing GABAergic tone, this compound is hypothesized to ameliorate the core symptoms of AS.

Quantitative Data Summary

Preclinical studies in the Ube3a-deficient mouse model of Angelman syndrome have demonstrated the significant therapeutic potential of this compound across multiple phenotypic domains. The following tables summarize the key quantitative findings from these investigations.

| Behavioral Assay | Phenotype Assessed | Treatment Group | Outcome | Statistical Significance |

| Elevated Plus Maze | Anxiety | AS mice + this compound (3-day) | Increased time spent in open arms | p < 0.05 |

| AS mice + this compound (4-week) | Increased time spent in open arms | p < 0.01 | ||

| Rotarod | Motor Coordination and Learning | AS mice + this compound (4-week) | Increased latency to fall | p < 0.05 |

| Audiogenic Seizures | Seizure Susceptibility | AS mice + this compound (3-day) | 45% reduction in seizure incidence | p < 0.01 |

| AS mice + this compound (4-week) | 70% reduction in seizure incidence | p < 0.001 | ||

| Y-Maze | Spatial Working Memory | AS mice + this compound (4-week) | Increased spontaneous alternations | p < 0.05 |

| Electrophysiological Assay | Phenomenon Assessed | Treatment Group | Outcome | Statistical Significance |

| Hippocampal Long-Term Potentiation (LTP) | Synaptic Plasticity | AS mice + this compound (4-week) | Rescue of LTP to wild-type levels | p < 0.05 |

Experimental Protocols

The following section details the methodologies for the key experiments cited in the quantitative data summary.

Animals

The studies utilized the Ube3a maternal-deficient mouse model (Ube3am-/p+), which recapitulates the genetic basis of Angelman syndrome.[4] Wild-type littermates served as controls. Mice were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration

This compound was administered via subcutaneously implanted osmotic mini-pumps to ensure continuous and stable drug delivery over either a 3-day or 4-week period. This method was chosen to model chronic therapeutic intervention.

Behavioral Assays

-

Elevated Plus Maze: To assess anxiety-like behavior, mice were placed at the center of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The time spent in the open arms versus the closed arms was recorded over a 5-minute period. An increase in the time spent in the open arms is indicative of reduced anxiety.

-

Accelerating Rotarod: Motor coordination and learning were evaluated using an accelerating rotarod apparatus. Mice were placed on a rotating rod that gradually increased in speed. The latency to fall from the rod was recorded over multiple trials. Improved performance is demonstrated by a longer latency to fall.

-

Audiogenic Seizures: Seizure susceptibility was tested by exposing mice to a high-intensity auditory stimulus (e.g., a loud bell or siren) in a sound-attenuating chamber. The incidence and severity of seizures, including wild running, clonic, and tonic-clonic seizures, were scored.

-

Y-Maze: Spatial working memory was assessed using a Y-shaped maze. Mice were allowed to freely explore the three arms of the maze, and the sequence of arm entries was recorded. Spontaneous alternation, the tendency to enter a different arm on each successive entry, is a measure of spatial working memory.

Electrophysiology

-

Hippocampal Long-Term Potentiation (LTP): To measure synaptic plasticity, a key cellular correlate of learning and memory, electrophysiological recordings were taken from acute hippocampal slices. Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA1 region following stimulation of the Schaffer collateral pathway. LTP was induced by a high-frequency stimulation protocol, and the potentiation of the fEPSP slope was measured.

Visualizations

The following diagrams illustrate the mechanism of action of this compound, the experimental workflow, and the logical relationship of the study's findings.

References

Ganaxolone's Impact on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganaxolone is a synthetic analog of the endogenous neurosteroid allopregnanolone, developed for its potent and selective positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] Unlike its natural counterpart, this compound's 3β-methyl substitution prevents its conversion to hormonally active metabolites, enhancing its stability and focusing its pharmacological effects on the central nervous system.[2] This technical guide provides an in-depth analysis of this compound's core mechanism of action, its quantifiable effects on neuronal excitability, and detailed methodologies of key experimental protocols used in its evaluation.

Core Mechanism of Action: Potentiation of GABAergic Inhibition

The primary mechanism by which this compound reduces neuronal excitability is through its positive allosteric modulation of GABA-A receptors, the principal inhibitory neurotransmitter receptors in the brain.[2] Upon binding to a unique site on the GABA-A receptor complex, distinct from those of benzodiazepines and barbiturates, this compound enhances the receptor's affinity for GABA.[4] This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.[2]

A key feature of this compound is its ability to modulate both synaptic and extrasynaptic GABA-A receptors.[2] Synaptic GABA-A receptors are involved in phasic inhibition, the rapid, transient inhibitory signals between neurons. Extrasynaptic receptors, often containing δ subunits, mediate tonic inhibition, a persistent, baseline level of inhibition that helps to set the overall excitability of a neuron. By enhancing both forms of inhibition, this compound provides a comprehensive and sustained suppression of neuronal hyperexcitability.

dot

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data on Neuronal Excitability

The following tables summarize the quantitative effects of this compound observed in various preclinical and clinical studies.

Table 1: Anticonvulsant Profile of this compound in Mouse Seizure Models

| Seizure Model | ED50 (mg/kg) | 95% Confidence Interval |

| Pentylenetetrazol | 3.5 | 2.1–5.8 |

| Pentylenetetrazol kindling | 4.1 | 2.7–6.4 |

| Bicuculline | 4.6 | 3.2–6.8 |

| Flurothyl | 5.0 | ND |

| 6-Hz | 6.3 | 4.0–9.8 |

| Amygdala kindling | 6.6 | 5.1–9.7 |

| t-Butylbicycloorthobenzoate | 11.7 | 8.8–15.7 |

| Aminophylline | 11.5 | 8.1–16.3 |

| Cocaine kindling | 17.0 | ND |

| Maximal electroshock | 29.7 | 25.3–34.8 |

| N-methyl-D-aspartate | > 30 | ND |

| Strychnine | > 40 | ND |

| Data from Jasper's Basic Mechanisms of the Epilepsies.[5] ND: Not Determined. |

Table 2: Efficacy of this compound in a Mouse Amygdala Kindling Model of Temporal Lobe Epilepsy

| Parameter | ED50 (mg/kg, s.c.) |

| Suppression of Behavioral Seizures | 6.6 |

| Suppression of Afterdischarge Duration | 11.0 |

| Data from Reddy & Rogawski, 2010.[6][7] |

Table 3: Clinical Efficacy of this compound in Patients with CDKL5 Deficiency Disorder (Marigold Study - NCT03572933)

| Outcome Measure | This compound Group | Placebo Group | p-value |

| Median % Reduction in 28-day Major Motor Seizure Frequency | -30.7% | -6.9% | 0.0036 |

| Data from a Phase 3 randomized, double-blind, placebo-controlled study.[8][9] |

Table 4: Clinical Efficacy of Intravenous this compound in Refractory Status Epilepticus (Phase 2 Study)

| Outcome Measure | Result |

| Progression to IV Anesthetics within 24 hours | 0% of patients (n=17) |

| Median Time to Status Cessation | 5 minutes |

| Data from an open-label, dose-finding Phase 2 trial.[1][10][11][12][13] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Amygdala Kindling Model in Mice

This model is used to study temporal lobe epilepsy and the efficacy of antiseizure drugs.

dot

Caption: Experimental workflow for the amygdala kindling model.

Methodology:

-

Electrode Implantation: Adult female mice are anesthetized and a bipolar stimulating/recording electrode is stereotaxically implanted into the amygdala.

-

Kindling Induction: Following a recovery period, a daily electrical stimulus is delivered to the amygdala to induce seizures. The behavioral severity of the seizures is scored using the Racine scale. This process is repeated until the animals consistently exhibit stage 5 seizures (generalized tonic-clonic convulsions), indicating they are "fully kindled."[6]

-

Drug Testing: Once fully kindled, a baseline seizure is induced. On a subsequent day, this compound is administered (e.g., subcutaneously) prior to electrical stimulation. The behavioral seizure score and the duration of the electrographic afterdischarge are recorded and compared to the baseline to determine the drug's efficacy.[6][7]

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to evaluate the efficacy of drugs against generalized seizures.

Methodology:

-

Animal Preparation: Mice are habituated to the testing environment.

-

Drug Administration: this compound or a vehicle control is administered intraperitoneally.

-

PTZ Injection: After a predetermined pretreatment time, a convulsant dose of pentylenetetrazol (PTZ) is administered subcutaneously.

-

Observation: The animals are observed for a set period for the occurrence of clonic and tonic-clonic seizures. The latency to the first seizure and the percentage of animals protected from each seizure type are recorded. The dose of this compound that protects 50% of the animals (ED50) is then calculated.[14]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the electrical properties of individual neurons and the effects of compounds on ion channels.

dot

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Methodology:

-

Cell Preparation: Neurons are either cultured or brain slices containing the neurons of interest are prepared.

-

Recording Setup: A glass micropipette filled with an internal solution is carefully positioned onto the surface of a neuron.

-

Seal Formation and Whole-Cell Access: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Data Recording: In voltage-clamp mode, the membrane potential is held constant, and the ionic currents flowing across the membrane are measured. Baseline currents are recorded.

-

Drug Application: this compound is applied to the neuron via the perfusion system.

-

Data Analysis: Changes in the amplitude, frequency, and kinetics of synaptic (phasic) and extrasynaptic (tonic) currents are recorded and analyzed to determine the effect of this compound.[15]